N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide
Description
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring two distinct substituents: a 4-chlorobenzyl group and a tetrahydrofuran-2-ylmethyl moiety.
Pyridine carboxamides are frequently explored for pharmacological applications due to their ability to engage in hydrogen bonding and π-π stacking interactions. While biological data for this specific compound are absent in the provided evidence, structurally similar derivatives, such as sulfonamide and pyrimidine analogs, demonstrate antitumor, antimicrobial, and radio-sensitizing activities .
Properties
Molecular Formula |
C18H19ClN2O2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-3-14(4-6-16)12-21(13-17-2-1-11-23-17)18(22)15-7-9-20-10-8-15/h3-10,17H,1-2,11-13H2 |
InChI Key |
LSAVSVHACYQULF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Carboxamide Core: This can be achieved by reacting pyridine-4-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be attached through a reductive amination reaction involving tetrahydrofuran-2-carboxaldehyde and the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or ligand in receptor studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)pyridine-4-carboxamide and related compounds:
Substituent Effects on Electronic and Pharmacokinetic Properties
- 4-Chlorobenzyl vs. 4-Nitrophenyl : The 4-chlorobenzyl group in the target compound is less electron-withdrawing than the 4-nitrophenyl moiety in derivatives. This difference may reduce reactivity in electrophilic substitution but improve metabolic stability compared to nitro groups, which are prone to reduction .
- Tetrahydrofuran (THF) vs. Pyrazole : The THF ring in the target compound introduces oxygen-based hydrogen-bonding capacity and improved solubility in polar solvents compared to the pyrazole ring in compound 6b (), which contributes aromaticity and rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
